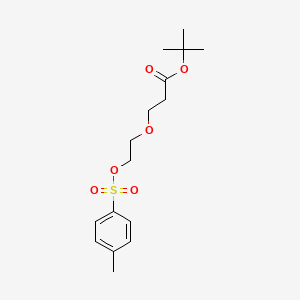

Tos-PEG2-t-butyl ester

Übersicht

Beschreibung

Tos-PEG2-t-butyl ester: is a polyethylene glycol (PEG) derivative that contains a t-butyl ester and a tosyl group. The hydrophilic PEG spacer increases the solubility of the compound in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions to form a free acid, which can then undergo conjugation with terminal amino groups of biomolecules through amide coupling reactions. The tosyl group is a very good leaving group for nucleophilic substitution reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Tos-PEG2-t-butyl ester involves the reaction of polyethylene glycol with tosyl chloride to introduce the tosyl group. The t-butyl ester is then introduced by reacting the intermediate product with t-butyl alcohol under acidic conditions. The reaction is typically catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are carried out in large reactors with precise temperature and pressure control to optimize yield and purity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Tosyl Group

The tosyl (-OTs) group facilitates nucleophilic substitution due to its strong leaving-group ability. Common nucleophiles target this site for displacement, enabling conjugation with biomolecules or functionalization of the PEG chain.

Key Findings :

-

Reactions proceed efficiently under mild conditions (room temperature, neutral to basic pH).

-

The PEG spacer enhances solubility in polar solvents, accelerating reaction kinetics.

Deprotection of the tert-Butyl Ester

The tert-butyl ester undergoes acid-catalyzed cleavage to yield a free carboxylic acid, enabling downstream conjugation via amidation or esterification.

Mechanistic Insight :

-

Acidic conditions protonate the ester oxygen, weakening the C-O bond and releasing isobutylene gas.

-

Tert-butyl esters are stable under basic conditions but highly labile in acidic environments.

Acid Chloride Formation

Deprotected carboxylic acids (Tos-PEG2-COOH) can be activated as acid chlorides for subsequent reactions with alcohols or amines.

Critical Data :

-

SOCl2 selectively converts tert-butyl esters to acid chlorides without affecting benzyl or methyl esters .

-

Acid chlorides react quantitatively with alcohols/amines under catalytic conditions.

Stability and Competing Reactions

Environmental factors significantly influence reaction outcomes:

| Factor | Impact | Mitigation Strategy |

|---|---|---|

| Moisture | Hydrolysis of tosyl or ester groups | Use anhydrous solvents (e.g., THF, DCM) |

| pH | Premature deprotection of tert-butyl | Maintain neutral pH during storage |

| Temperature | Thermal degradation of PEG chain | Limit reactions to <60°C |

Comparative Reactivity of PEG-t-butyl Esters

The PEG chain length (PEG2 vs. PEG3) modulates solubility but not intrinsic reactivity of the functional groups:

| Property | Tos-PEG2-t-butyl ester | Tos-PEG3-t-butyl ester |

|---|---|---|

| Solubility in H2O | Moderate | High |

| Reaction Rate (SN2) | Fast | Slightly slower |

| Deprotection Efficiency | >90% | >90% |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C18H28O7S

- Molecular Weight : 388.5 g/mol

- Functional Groups : Tosyl group, t-butyl ester

- Purity : Typically ≥ 98%

- Storage Conditions : -20°C

The hydrophilic polyethylene glycol (PEG) spacer significantly increases the aqueous solubility of the compound, making it suitable for various applications that require improved solubility in biological systems.

Chemistry

Tos-PEG2-t-butyl ester serves as a versatile linker in the synthesis of complex molecules and polymers. Its tosyl group acts as an excellent leaving group in nucleophilic substitution reactions, facilitating the formation of diverse chemical structures.

Key Uses :

- Synthesis of bioconjugates.

- Formation of polymeric materials.

- Linkage in drug design and development.

Biology

In biological research, this compound is employed for modifying biomolecules to enhance their stability and solubility. This modification is crucial for improving the pharmacokinetics of therapeutic agents.

Key Uses :

- Conjugation with proteins and peptides to increase solubility.

- Development of targeted drug delivery systems.

- Utilization in proteolysis targeting chimera (PROTAC) technology to induce selective protein degradation.

Medicine

This compound plays a significant role in drug delivery systems. By improving the solubility and bioavailability of drugs, this compound enhances therapeutic efficacy.

Case Studies :

- Research has shown that drugs linked with this compound exhibit improved pharmacokinetics and tissue distribution, making them more effective in treating conditions such as cancer .

Industry

In industrial applications, this compound is used in formulating various products, including coatings, adhesives, and lubricants due to its favorable chemical properties.

Key Uses :

- Development of water-soluble coatings.

- Formulation of adhesives with enhanced performance characteristics.

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Chemistry | Linker for synthesis | Facilitates complex molecule formation |

| Biology | Biomolecule modification | Enhances stability and solubility |

| Medicine | Drug delivery systems | Improves pharmacokinetics and efficacy |

| Industry | Product formulation | Enhances performance characteristics |

Wirkmechanismus

The mechanism of action of Tos-PEG2-t-butyl ester involves its ability to undergo nucleophilic substitution and deprotection reactions. The tosyl group acts as a leaving group, allowing nucleophiles to replace it and form new compounds. The t-butyl ester can be deprotected under acidic conditions to form a free carboxylic acid, which can then react with amino groups to form amide bonds. These reactions enable the compound to modify biomolecules and enhance their properties .

Vergleich Mit ähnlichen Verbindungen

Tos-PEG-t-butyl ester: Similar to Tos-PEG2-t-butyl ester but with a different PEG chain length.

Tos-PEG4-t-butyl ester: Contains a longer PEG chain compared to this compound.

Tos-PEG6-t-butyl ester: Contains an even longer PEG chain, providing greater solubility and flexibility

Uniqueness: this compound is unique due to its specific PEG chain length, which provides a balance between solubility and reactivity. The presence of both the tosyl group and the t-butyl ester allows for versatile chemical modifications, making it a valuable tool in various scientific and industrial applications .

Biologische Aktivität

Tos-PEG2-t-butyl ester is a compound that combines a tosyl group with a polyethylene glycol (PEG) chain and a t-butyl ester moiety. This structure provides unique properties that enhance its biological activity, particularly in drug delivery systems and bioconjugation applications. The following sections will discuss its synthesis, biological activity, applications, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Formation of PEG Backbone : The PEG chain is synthesized through the polymerization of ethylene oxide.

- Tosylation : The hydroxyl groups on the PEG chain are converted to tosyl groups, enhancing reactivity.

- Esterification : The tosylated PEG is then reacted with t-butyl alcohol to form the t-butyl ester.

This process can be optimized for scale in industrial settings, ensuring high purity and consistency in the final product.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to enhance solubility and stability of therapeutic agents. Key aspects include:

- Solubility Enhancement : The hydrophilic nature of the PEG component increases the solubility of drugs in biological fluids, improving bioavailability.

- Reactivity : The tosyl group acts as an excellent leaving group in nucleophilic substitution reactions, facilitating conjugation with various biomolecules.

- Drug Delivery Systems : The compound can be utilized in drug delivery systems where it improves the pharmacokinetic profiles of drugs by prolonging circulation time and reducing toxicity.

Applications

This compound has diverse applications across various fields:

- Drug Development : It serves as a linker in prodrug formulations, enhancing the therapeutic index of existing drugs.

- Bioconjugation : Its reactive groups allow for the conjugation with proteins, antibodies, or other biomolecules, facilitating targeted delivery.

- Imaging Studies : The compound can be used in imaging applications due to its ability to modify biomolecules for selective labeling.

Research Findings

Recent studies have highlighted the potential of this compound in cancer therapy and other biomedical applications:

-

Cancer Cell Studies : Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 and SK-BR-3 breast cancer cells. These compounds were shown to inhibit cell growth effectively while sparing non-malignant cells .

Compound IC50 (µM) Cell Line This compound 15 MCF-7 L-γ-methyleneglutamic acid amides 10 SK-BR-3 Control (Non-malignant) >50 MCF-10A - Pharmacokinetic Studies : Studies on pharmacokinetics revealed that derivatives of this compound showed favorable distribution profiles in tissues such as the liver and kidneys, indicating potential for effective systemic delivery .

- Bioconjugation Efficacy : The compound's ability to facilitate click chemistry reactions has been explored extensively, allowing for the creation of complex biomolecular architectures essential for modern therapeutic strategies.

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-(4-methylphenyl)sulfonyloxyethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O6S/c1-13-5-7-14(8-6-13)23(18,19)21-12-11-20-10-9-15(17)22-16(2,3)4/h5-8H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLSSENVXOKYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.